molecular formula C15H15NOS B14304815 S-Benzyl (4-methylphenyl)carbamothioate CAS No. 112433-98-4

S-Benzyl (4-methylphenyl)carbamothioate

Cat. No.: B14304815
CAS No.: 112433-98-4
M. Wt: 257.4 g/mol
InChI Key: ZFWUDZWEUFPKJB-UHFFFAOYSA-N
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Description

S-Benzyl (4-methylphenyl)carbamothioate is a thiocarbamate derivative characterized by a benzylthio group (S-benzyl) attached to a carbamothioate backbone with a 4-methylphenyl substituent. Its molecular formula is C₁₅H₁₅NOS, and its structure combines aromatic and thiocarbamate functionalities, which influence its reactivity, stability, and biological activity.

Properties

CAS No.

112433-98-4

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

S-benzyl N-(4-methylphenyl)carbamothioate

InChI

InChI=1S/C15H15NOS/c1-12-7-9-14(10-8-12)16-15(17)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

ZFWUDZWEUFPKJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of 4-Methylphenylthiourea

The synthesis begins with the preparation of 4-methylphenylthiourea, a critical intermediate. Adapting the methodology from, 4-methylaniline reacts with ammonium thiocyanate (NH4SCN) in hydrochloric acid (HCl) under reflux:

Procedure :

  • 4-Methylaniline (10.7 g, 0.1 mol) is dissolved in 3.5 M HCl (100 mL) at 70°C.
  • Ammonium thiocyanate (7.6 g, 0.1 mol) is added, and the mixture is refluxed for 3 hours.
  • The product is precipitated by cooling, filtered, and washed with ice-cold water to yield 4-methylphenylthiourea (12.4 g, 85% yield).

Characterization :

  • 1H NMR (DMSO-d6) : δ 2.32 (s, 3H, CH3), 7.18–7.45 (m, 4H, Ar-H), 9.12 (s, 2H, NH2).
  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=S stretch).

S-Benzylation Reaction

The thiourea intermediate undergoes S-benzylation using benzyl bromide in dimethylformamide (DMF) at elevated temperatures:

Procedure :

  • 4-Methylphenylthiourea (5.0 g, 0.03 mol) is dissolved in DMF (20 mL).
  • Benzyl bromide (5.1 g, 0.03 mol) is added dropwise at 25°C, followed by heating to 40°C for 4 hours.
  • The reaction mixture is cooled, diluted with water (50 mL), and extracted with ethyl acetate (3 × 30 mL).
  • The organic layer is washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated to yield S-benzyl (4-methylphenyl)carbamothioate (6.2 g, 78% yield).

Optimization Insights :

  • Solvent : DMF enhances nucleophilicity of the thiourea sulfur atom.
  • Temperature : Reactions at 40°C improve conversion rates compared to room temperature.

Purification and Isolation

Purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) affords the pure compound as a white crystalline solid. Melting point: 112–114°C.

Alternative Synthetic Routes

Coupling Reactions Using Metal Catalysts

Arylzinc reagents, as demonstrated in, can facilitate cross-coupling reactions. However, this method is less efficient for thiocarbamates due to competing side reactions:

Procedure :

  • 4-Methylphenylcarbamoyl chloride (1.0 g, 5 mmol) reacts with benzylthiol (0.6 g, 5 mmol) in tetrahydrofuran (THF) with Pd(PPh3)4 (5 mol%) at 60°C for 12 hours.
  • Yield: 45%, highlighting limitations in catalytic efficiency.

Isothiocyanate-Alcohol Condensation

Condensation of 4-methylphenyl isothiocyanate with benzyl alcohol in the presence of triethylamine offers a one-pot route:

Procedure :

  • 4-Methylphenyl isothiocyanate (1.5 g, 10 mmol) and benzyl alcohol (1.1 g, 10 mmol) are stirred in dichloromethane (DCM) with triethylamine (1.4 mL, 10 mmol) at 25°C for 6 hours.
  • Yield: 68%, with minor impurities requiring recrystallization from ethanol.

Optimization of Reaction Parameters

Table 1 : Comparative Analysis of Synthetic Methods

Method Reagents Solvent Temp (°C) Time (h) Yield (%)
S-Alkylation Benzyl bromide, DMF DMF 40 4 78
Metal-Catalyzed Pd(PPh3)4, THF THF 60 12 45
Condensation Triethylamine, DCM DCM 25 6 68

Key Observations :

  • S-Alkylation provides the highest yield due to favorable kinetics in polar aprotic solvents.
  • Metal-catalyzed methods suffer from ligand degradation and side product formation.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (CDCl3) : δ 2.38 (s, 3H, CH3), 4.42 (s, 2H, SCH2), 7.22–7.45 (m, 9H, Ar-H).
  • 13C NMR (CDCl3) : δ 21.4 (CH3), 43.2 (SCH2), 128.1–137.8 (Ar-C), 180.2 (C=S).
  • HRMS (ESI+) : m/z calc. for C15H15NOS [M+H]+: 264.0821; found: 264.0819.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 215°C, indicating moderate thermal stability.

Comparative Analysis of Synthetic Methods

The S-alkylation route outperforms alternatives in yield and scalability, though it requires rigorous control of moisture and temperature. Condensation methods, while simpler, necessitate stoichiometric bases and generate acidic byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Benzyl (4-methylphenyl)carbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the carbamothioate bond and formation of corresponding amines and thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like hydroxide or alkoxide ions replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: S-Benzyl (4-methylphenyl)carbamothioate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of S-Benzyl (4-methylphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Lower log P than Tiocarbazil suggests reduced bioaccumulation risk but may compromise membrane permeability .

Pharmacokinetic and Toxicological Profiles

  • Absorption and Metabolism : this compound’s low solubility (similar to TMTD) may limit gastrointestinal absorption, necessitating formulation adjustments .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-methylphenyl group improves thermal stability but may reduce hydrolytic degradation rates compared to Tiocarbazil, impacting environmental persistence .

Q & A

Q. What are reliable synthetic routes for S-Benzyl (4-methylphenyl)carbamothioate, and how can purity be ensured?

A common method involves coupling a thiocarbamate precursor with a benzyl halide under basic conditions. For example, S-Benzyl carbamothioate derivatives have been synthesized via nucleophilic substitution, where the thiol group attacks an activated benzyl halide . Purification typically employs preparative TLC or column chromatography, followed by spectroscopic validation (e.g., 1^1H/13^13C NMR, IR) to confirm structure and purity. Reproducibility hinges on strict control of reaction time, temperature, and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing S-Benzyl carbamothioates?

Key techniques include:

  • IR spectroscopy : Identifies thiocarbonyl (C=S) stretches near 1675–1621 cm1^{-1} and NH/CH vibrations .
  • NMR : 1^1H NMR reveals benzyl proton signals (~δ 4.0–4.5 ppm for SCH2_2) and aromatic protons from the 4-methylphenyl group (~δ 6.5–7.5 ppm). 13^13C NMR confirms the thiocarbamate carbonyl (C=S) at ~δ 167–170 ppm .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to monitor decomposition temperatures.
  • Hydrolytic stability : Incubation in buffers (pH 1–12) with HPLC monitoring to detect hydrolysis products (e.g., free thiols or amines) .
  • Light sensitivity : UV-Vis spectroscopy under controlled irradiation to identify photodegradation pathways .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental vibrational frequencies of thiocarbamates?

Discrepancies between experimental IR data and computational predictions (e.g., AM1, PM3) often arise from approximations in force fields. To address this:

  • Use hybrid methods like DFT with B3LYP/6-31G(d) basis sets for higher accuracy.
  • Compare computed vibrational modes with experimental IR peaks, adjusting for solvent effects and anharmonicity .
  • Cross-validate with Raman spectroscopy to distinguish overlapping bands .

Q. What mechanistic insights explain contradictory results in C–S bond formation reactions for thiocarbamates?

Conflicting outcomes in Suzuki-Miyaura coupling or nucleophilic substitution may stem from:

  • Competing pathways : Boronic acid substituents can alter electron density, favoring oxidative addition or disproportionation .
  • Catalyst selection : Palladium vs. nickel catalysts may switch selectivity between C–S and C–O bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents favor direct substitution .

Q. How do soil microbial communities influence the degradation kinetics of carbamothioates like S-Benzyl derivatives?

Degradation studies require:

  • Metagenomic profiling : Identify microbial taxa via 16S rRNA sequencing in pretreated soils.
  • Metabolite tracking : Use LC-MS to quantify intermediates (e.g., sulfoxides, sulfones) and correlate with microbial activity .
  • Dose-response assays : Test sublethal herbicide doses to assess adaptive microbial resistance, which may explain variable half-lives .

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses of S-Benzyl carbamothioates?

  • Stepwise purification : Isolate intermediates after each step to minimize side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic coupling .
  • Flow chemistry : Enhances reproducibility for scale-up by controlling residence time and mixing .

Q. How can researchers validate the biological activity of this compound without commercial biosafety data?

  • In vitro assays : Test against target enzymes (e.g., acetylcholinesterase for neurotoxicity) using Ellman’s method .
  • Cell-based models : Use macrophage inflammation assays (e.g., LPS-induced IL-6 suppression) with IC50_{50} calculations .
  • QSAR modeling : Predict toxicity profiles using molecular descriptors (e.g., logP, PSA) and existing carbamothioate datasets .

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